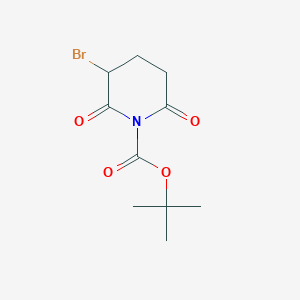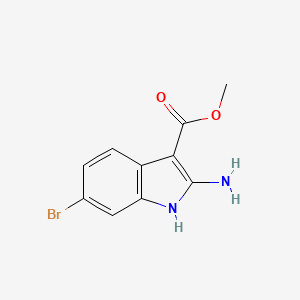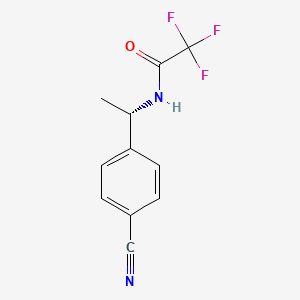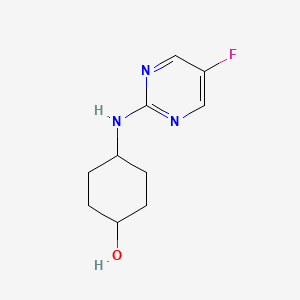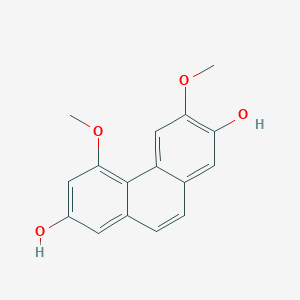
3,5-Dimethoxy-2,7-phenanthrenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
3,5-Dimethoxy-2,7-phenanthrenediol can be synthesized through various synthetic routes. One common method involves the isolation of the compound from natural sources such as the roots of Combretum laxum . The extraction process typically involves solvent extraction followed by purification using chromatographic techniques . Industrial production methods may involve the chemical synthesis of the compound using starting materials like phenanthrene derivatives and appropriate reagents under controlled reaction conditions .
Chemical Reactions Analysis
3,5-Dimethoxy-2,7-phenanthrenediol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
3,5-Dimethoxy-2,7-phenanthrenediol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of phenanthrene derivatives . In biology and medicine, it has shown cytotoxic activity against human cancer cell lines such as 786-0, MCF-7, and NCI/ADR-RES, making it a potential candidate for anticancer drug development . In the industry, it can be used as an antioxidant in various formulations .
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-2,7-phenanthrenediol involves its interaction with molecular targets and pathways within cells. It exerts its cytotoxic effects by inducing apoptosis in cancer cells through the modulation of key signaling pathways . The compound’s free radical scavenging activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage . The specific molecular targets and pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
3,5-Dimethoxy-2,7-phenanthrenediol can be compared with other phenanthrene derivatives such as 6,7-dihydroxy-2,4-dimethoxyphenanthrene and 5,7-dimethoxy-2,3-phenanthrenediol . These compounds share similar structural features but differ in the position and number of methoxy and hydroxyl groups. The unique combination of functional groups in this compound contributes to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
108352-70-1 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3,5-dimethoxyphenanthrene-2,7-diol |
InChI |
InChI=1S/C16H14O4/c1-19-14-8-12-9(6-13(14)18)3-4-10-5-11(17)7-15(20-2)16(10)12/h3-8,17-18H,1-2H3 |
InChI Key |
YKFWCNBTQYCJQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)O)C=CC3=CC(=C(C=C32)OC)O |
melting_point |
193 - 194 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate](/img/structure/B12327784.png)
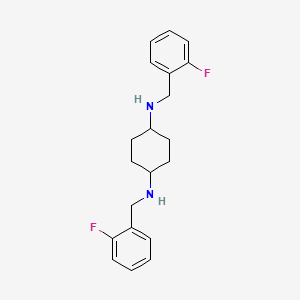
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327805.png)
![2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12327816.png)
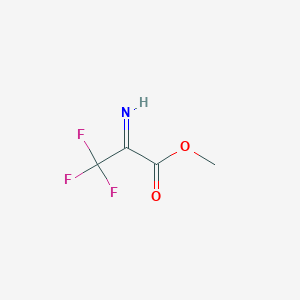
![[(3R,4s,5s)-3,4-diacetoxy-5,6-difluoro-tetrahydropyran-2-yl]methyl acetate](/img/structure/B12327830.png)
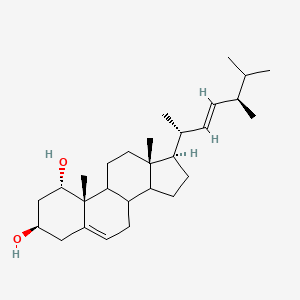
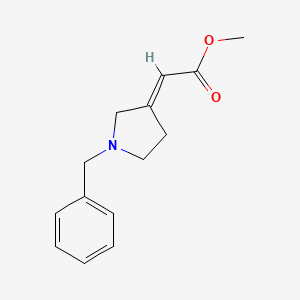
![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine](/img/structure/B12327845.png)
